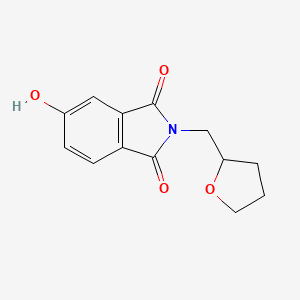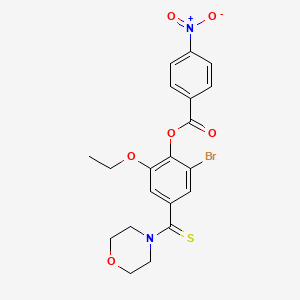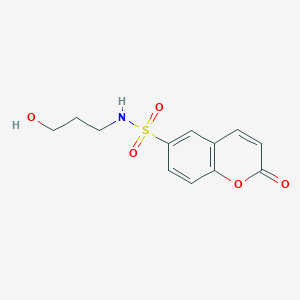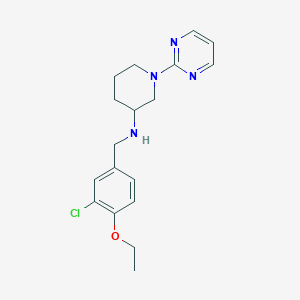![molecular formula C17H16N4O B6047935 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B6047935.png)
3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone, also known as HMQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. HMQ is a quinoxaline derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The exact mechanism of action of 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it has been suggested that 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone exerts its biological effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone has also been found to modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Effets Biochimiques Et Physiologiques
3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its wide range of biological activities. 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a useful compound for studying various diseases. However, one of the limitations of using 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone in lab experiments is its potential toxicity. 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone. One area of research could be to investigate the potential of 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to explore the potential of 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone as an anticancer agent for various types of cancer. Additionally, future research could focus on the development of new derivatives of 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone with improved biological activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-methyl-4-nitroaniline with ethyl acetoacetate in the presence of sodium ethoxide to form 3-methyl-4-nitroquinoxaline. This compound is then reduced with hydrazine hydrate to form 3-methyl-4-hydrazinoquinoxaline. Finally, the reaction of 3-methyl-4-hydrazinoquinoxaline with 4-methylbenzaldehyde in the presence of acetic acid yields 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone.
Applications De Recherche Scientifique
3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 3-[2-hydrazono-2-(4-methylphenyl)ethylidene]-3,4-dihydro-2(1H)-quinoxalinone has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
3-[(E)-2-hydrazinyl-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-6-8-12(9-7-11)15(21-18)10-16-17(22)20-14-5-3-2-4-13(14)19-16/h2-10,21H,18H2,1H3,(H,20,22)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFROEUIGIDSFKD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3NC2=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\C2=NC3=CC=CC=C3NC2=O)/NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-hydrazinyl-2-(4-methylphenyl)ethenyl]-1H-quinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B6047853.png)

acetic acid](/img/structure/B6047865.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6047869.png)

![4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6047897.png)
![N',N'''-1,6-hexanediylbis[N-(3-chlorophenyl)(thiourea)]](/img/structure/B6047902.png)
![5-({[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]thio}methyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6047908.png)

![4-(1-piperidinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B6047919.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6047931.png)

![N-allyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6047939.png)
![5-methyl-N-(2-methylphenyl)-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6047946.png)